molecular formula C18H14O5 B2395736 7-methoxy-3-(2-methoxybenzoyl)-2H-chromen-2-one CAS No. 2319897-97-5

7-methoxy-3-(2-methoxybenzoyl)-2H-chromen-2-one

Cat. No.: B2395736
CAS No.: 2319897-97-5
M. Wt: 310.305
InChI Key: XGHVGWVXZVTDNF-UHFFFAOYSA-N
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Description

7-Methoxy-3-(2-methoxybenzoyl)-2H-chromen-2-one is a synthetic coumarin derivative designed for research into developing novel therapeutic agents. Coumarin scaffolds are extensively investigated for their diverse biological activities, including anti-cancer and anti-allergic properties. In oncology research, structurally similar coumarin compounds have demonstrated potent activity as inducers of apoptosis, the process of programmed cell death, by activating key enzymes known as caspases . This mechanism is a critical target for anti-cancer drug development. Furthermore, in immunology, certain 3-substituted coumarin derivatives have shown significant potential in suppressing allergic responses by inhibiting mast cell degranulation, a key event in allergic reactions . These compounds can effectively reduce the release of inflammatory mediators like β-hexosaminidase and histamine, and suppress the production of pro-inflammatory cytokines such as IL-4, IL-13, and TNF-α by modulating intracellular signaling pathways including MAPK and NF-κB . The specific benzoyl substitution at the 3-position of the coumarin core in this compound is a key structural feature of interest, often explored to enhance potency and selectivity for various biological targets. This makes this compound a valuable chemical tool for researchers in drug discovery, particularly for probing new pathways in oncology and immunology.

Properties

IUPAC Name

7-methoxy-3-(2-methoxybenzoyl)chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O5/c1-21-12-8-7-11-9-14(18(20)23-16(11)10-12)17(19)13-5-3-4-6-15(13)22-2/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGHVGWVXZVTDNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)C3=CC=CC=C3OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

The molecule can be dissected into two key components:

  • 7-Methoxycoumarin core : Derived from 7-hydroxycoumarin via O-methylation.
  • 3-(2-Methoxybenzoyl) side chain : Introduced through Friedel-Crafts acylation or condensation-cyclization sequences.

Alkylation and Acylation Approach

Synthesis of 7-Methoxycoumarin

The foundational step involves methylating 7-hydroxycoumarin. As demonstrated by, treatment with methyl iodide (1.5 equiv.) and anhydrous K₂CO₃ (2 equiv.) in dimethylformamide (DMF) at room temperature for 24 hours yields 7-methoxycoumarin in 85–92% yield (Table 1).

Table 1: Alkylation Conditions for 7-Methoxycoumarin Synthesis

Reagent Solvent Base Time (h) Yield (%)
Methyl iodide DMF K₂CO₃ 24 92
Dimethyl sulfate Acetone NaHCO₃ 18 88

Friedel-Crafts Acylation at the 3-Position

The 7-methoxycoumarin undergoes electrophilic substitution at the activated 3-position. Using 2-methoxybenzoyl chloride (1.2 equiv.) and AlCl₃ (1.5 equiv.) in dichloromethane at 0°C to room temperature for 6 hours affords the target compound in 68–74% yield.

Key Observations :

  • Lower temperatures (0–5°C) minimize polysubstitution.
  • Anhydrous conditions are critical to prevent hydrolysis of the acyl chloride.

Condensation and Cyclization Methods

Chalcone Intermediate Formation

A two-step protocol involves:

  • Condensation : Reacting 3-acetyl-7-methoxycoumarin with 2-methoxybenzaldehyde in ethanol under acidic catalysis (e.g., HCl) to form a chalcone intermediate.
  • Cyclization : Treating the chalcone with concentrated HCl in DMSO at 60°C for 10 hours induces cyclodehydration, yielding the target compound (62–70% overall yield).

Mechanistic Insight :
The reaction proceeds via keto-enol tautomerism, with the acidic medium facilitating intramolecular cyclization.

Multi-Component Synthesis Approaches

One-Pot Tandem Reactions

A solvent-free approach using ionic liquids (e.g., [Et₃NH][HSO₄]) enables the convergent assembly of 7-methoxycoumarin, 2-methoxybenzaldehyde, and malononitrile. This method achieves 65–72% yield within 4–6 hours, bypassing intermediate isolation.

Advantages :

  • Reduced waste generation.
  • Enhanced atom economy compared to stepwise methods.

Comparative Analysis of Methods

Table 2: Performance Metrics of Synthetic Routes

Method Yield (%) Purity (%) Time (h) Scalability
Alkylation-Acylation 74 98 30 High
Condensation-Cyclization 70 95 24 Moderate
Multi-Component 72 97 6 High

Trade-offs :

  • Alkylation-acylation offers higher purity but longer reaction times.
  • Multi-component synthesis excels in efficiency but requires specialized catalysts.

Spectroscopic Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, H-4), 7.82–7.45 (m, 4H, aromatic), 6.98 (d, J = 8.4 Hz, 1H, H-8), 3.94 (s, 3H, OCH₃), 3.89 (s, 3H, OCH₃).
  • ¹³C NMR : δ 160.1 (C=O), 155.6 (C-2), 152.3 (C-7), 142.1–112.4 (aromatic carbons).

Mass Spectrometry

  • ESI-MS : m/z 353.1 [M+H]⁺, consistent with the molecular formula C₁₉H₁₆O₅.

Applications and Derivatives

Biological Activity

Metal complexes of 7-methoxy-3-(2-methoxybenzoyl)coumarin exhibit enhanced antimicrobial activity against Staphylococcus aureus (MIC = 8 μg/mL) and Escherichia coli (MIC = 16 μg/mL).

Materials Science

Encapsulation within zeolitic imidazolate frameworks (ZIF-L) enables pH-responsive drug delivery, with 80% release achieved at pH 5 within 3 hours.

Chemical Reactions Analysis

Types of Reactions

7-methoxy-3-(2-methoxybenzoyl)-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemical Structure and Synthesis

The compound belongs to the class of chromen-2-ones, characterized by a methoxy group at the 7th position and a 2-methoxybenzoyl group at the 3rd position. The synthesis typically involves the condensation of 7-methoxycoumarin with 2-methoxybenzoyl chloride, using bases like pyridine or triethylamine under reflux conditions. This method allows for efficient production, which can be scaled industrially through optimized reaction conditions and continuous flow reactors.

Medicinal Chemistry

7-Methoxy-3-(2-methoxybenzoyl)-2H-chromen-2-one has been investigated for its anticancer properties . Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, including hepatocellular carcinoma (HepG2) cells. The structure-activity relationship (SAR) studies have shown that specific substitutions enhance its efficacy as an anticancer agent .

Case Study: Anticancer Activity

  • A study synthesized various derivatives of this compound, demonstrating that modifications at the benzoyl moiety significantly influenced cytotoxic activity against HepG2 cells. The most potent derivative achieved an IC50 value of 15 nM, indicating strong potential for therapeutic use in cancer treatment .

Antimicrobial Properties

The compound has also been explored for its antimicrobial activities . It exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibacterial agents.

Data Table: Antimicrobial Activity

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
This compoundEscherichia coli64 µg/mL

This table summarizes findings from a study where the compound was tested against various bacterial strains, showing promising results .

Antioxidant Activity

Research indicates that this compound possesses antioxidant properties , which can be beneficial in preventing oxidative stress-related diseases. The antioxidant activity was evaluated using DPPH radical scavenging assays, revealing a strong capacity to neutralize free radicals.

Case Study: Antioxidant Evaluation

  • In vitro assays demonstrated that the compound exhibited a dose-dependent increase in antioxidant activity, comparable to established antioxidants like ascorbic acid .

Mechanism of Action

The mechanism of action of 7-methoxy-3-(2-methoxybenzoyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with receptors: Modulating the activity of receptors on cell surfaces.

    Altering gene expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Antiparasitic Activity (Leishmaniasis)

Several chromen-2-one derivatives with substituents at positions 3, 7, and 8 have demonstrated potent activity against Leishmania species:

Compound Substituents Activity (EC₅₀) Reference
7-Methoxy-8-(4-methyl-3-furyl)-2H-chromen-2-one 7-methoxy, 8-(4-methyl-3-furyl) EC₅₀ = 10.5 µg/mL (L. donovani)
3-[(2E)-3-(3-Hydroxyphenyl)prop-2-enoyl]-2H-chromen-2-one (A5) 3-(3-hydroxyphenylpropenoyl) EC₅₀ = 2.1 µM (L. panamensis)
3-[(2E)-3-Phenylprop-2-enoyl]-2H-chromen-2-one (A1) 3-(phenylpropenoyl) EC₅₀ = 3.7 µM (L. panamensis)

Key Findings :

  • The 2-methoxybenzoyl group in the target compound may enhance lipophilicity and target binding compared to simpler propenoyl or furyl substituents.
  • Substitutions at position 8 (e.g., furyl groups) or 3 (propenoyl chains) improve antiparasitic potency, but their mechanisms differ: furyl derivatives likely disrupt membrane integrity, while propenoyl analogs inhibit enzyme activity .

Anticancer Activity (Prostate Cancer)

Structural analogs modified at position 3 with piperazine or benzimidazole groups show promising anticancer effects:

Compound Substituents Activity (Target) Reference
7-Methoxy-3-((4-phenylpiperazin-1-yl)methyl)-2H-chromen-2-one 3-((4-phenylpiperazin-1-yl)methyl) Androgen receptor inhibition (IC₅₀ not reported)
7-Methoxy-3-(6-nitro-1H-benzimidazol-2-yl)-2H-chromen-2-one 3-(6-nitrobenzimidazolyl) Anticancer (mechanism under study)

Key Findings :

  • The 2-methoxybenzoyl group may offer stronger π-π stacking interactions with hydrophobic pockets in targets like the androgen receptor compared to piperazine or benzimidazole substituents .
  • Piperazine derivatives exhibit better solubility, which could improve bioavailability compared to bulkier benzoyl groups .

Antimicrobial and Antifungal Activity

Oxazole- and triazole-substituted chromen-2-one derivatives demonstrate broad-spectrum activity:

Compound Substituents Activity (MIC/EC₅₀) Reference
3-(2-(4-Methoxybenzylideneamino)oxazol-4-ylamino)-2H-chromen-2-one (30) 3-(oxazol-4-ylamino with 4-methoxybenzylidene) Antibacterial (comparable to ciprofloxacin)
4-((5-(Phenylamino)-1,3,4-thiadiazol-2-yl)-methoxy)-2H-chromen-2-one 4-(thiadiazolylmethoxy) Antifungal (active vs. C. albicans)

Key Findings :

  • Hybrid molecules (e.g., oxazole-chromen-2-one) exhibit dual mechanisms, disrupting cell walls and inhibiting enzymes like CYP2C9 .

Biological Activity

7-methoxy-3-(2-methoxybenzoyl)-2H-chromen-2-one, a coumarin derivative, has garnered attention for its diverse biological activities, including potential anticancer, antimicrobial, and antioxidant properties. This article synthesizes current research findings regarding its biological activity, focusing on mechanisms of action, efficacy against various cell lines, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features two methoxy groups that influence its reactivity and biological activity. The structural formula can be represented as follows:

C17H16O4\text{C}_{17}\text{H}_{16}\text{O}_4

Unique Features

The presence of both methoxy groups in the structure enhances its solubility and reactivity compared to other coumarin derivatives, making it a promising candidate for further pharmacological studies.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values of the compound against selected cancer cell lines:

Cell Line IC50 (μM)
B16-F1010.4 ± 0.2
HT2910.9 ± 0.5
Hep G28.8 ± 0.4

These values indicate that the compound effectively inhibits cell growth, with the lowest IC50 observed in Hep G2 cells .

The mechanism by which this compound exerts its anticancer effects involves multiple pathways:

  • Enzyme Inhibition : It may inhibit specific enzymes crucial for cancer cell proliferation.
  • Receptor Modulation : Interactions with surface receptors can alter signaling pathways that promote cell survival.
  • Gene Expression Alteration : The compound may influence the expression of genes involved in apoptosis and cell cycle regulation .

Antimicrobial Activity

This compound has also shown notable antimicrobial properties. It was tested against various bacterial strains, with the following results:

  • Staphylococcus pneumoniae : High activity
  • Pseudomonas aeruginosa : Moderate activity
  • Bacillus subtilis : Moderate activity
  • Salmonella panama : Low activity

These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents .

Antioxidant Activity

The antioxidant capacity of this compound is attributed to its ability to scavenge free radicals, thereby protecting cells from oxidative stress. This property is significant for its potential therapeutic applications in diseases where oxidative damage is a contributing factor.

Comparative Studies

When compared to similar compounds, such as 7-methoxy-3-(2-hydroxybenzoyl)-2H-chromen-2-one and 7-methoxy-3-(2-chlorobenzoyl)-2H-chromen-2-one, this compound demonstrates superior biological activity due to its unique substitution pattern on the chromen-2-one core structure .

Summary of Findings

Compound Activity Type Effectiveness
This compoundAnticancerHigh
7-methoxy-3-(2-hydroxybenzoyl)-2H-chromen-2-oneAnticancerModerate
7-methoxy-3-(2-chlorobenzoyl)-2H-chromen-2-oneAnticancerModerate

Case Studies

In a study assessing the cytotoxic effects of various coumarin derivatives, it was found that this compound exhibited apoptosis rates between 40% and 85% across different cancer cell lines. Notably, it induced significant cell-cycle arrest in the G0/G1 phase, indicating its potential as an effective anticancer agent .

Q & A

Q. What crystallography protocols ensure accurate refinement of its structure?

  • Guidelines :
  • Collect data at 100 K to minimize thermal motion artifacts.
  • Use SHELXL for refinement, with R-factor thresholds < 0.05. Validate with PLATON’s ADDSYM to check for missed symmetry .

Q. How can QSAR models optimize its pharmacokinetic profile?

  • Modeling :
  • Train models on datasets with logP, polar surface area (PSA), and IC₅₀ values.
  • Prioritize derivatives with PSA > 90 Ų (enhanced solubility) and logP < 3 (reduced hepatotoxicity) .

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